TCO-NHS エステル

説明

TCO-NHS ester is an amine-reactive building block used to modify primary amine-containing molecules . It is used for the modification of amine-containing molecules in organic media . It is supplied as a single axial (minor, rel - (1S-2S-5E-pS)) diastereomer .

Synthesis Analysis

A simple and convenient method for the synthesis of N-hydroxysuccinimide ester is developed using triphosgene as an acid activator . Several aromatic and aliphatic N-hydroxysuccinimide esters are prepared from their corresponding carboxylic acids at room temperature in good yields in a rapid process using triphosgene .Molecular Structure Analysis

The molecular formula of TCO-NHS ester is C13H17NO5 . The InChI code is 1S/C13H17NO5/c15-11-8-9-12 (16)14 (11)19-13 (17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2 . The molecular weight is 267.28 g/mol .Chemical Reactions Analysis

TCO-NHS ester reacts specifically and efficiently with a primary amine (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form a covalent bond . This reaction is based on the rapid and bio-orthogonal inverse electron demand Diels–Alder reaction between tetrazine (Tz) and trans-cyclooctene (TCO) .Physical And Chemical Properties Analysis

TCO-NHS ester has a molecular weight of 267.28 g/mol . It is a solid substance with a density of 1.27g/cm3 .科学的研究の応用

生体共役とタンパク質標識

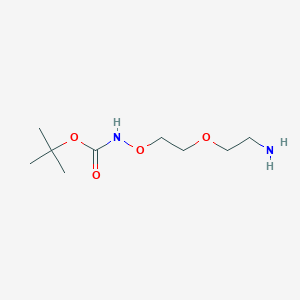

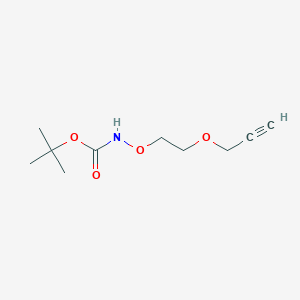

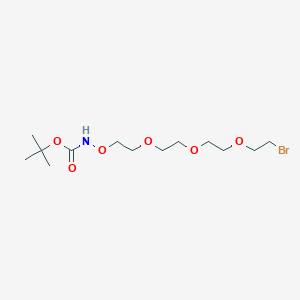

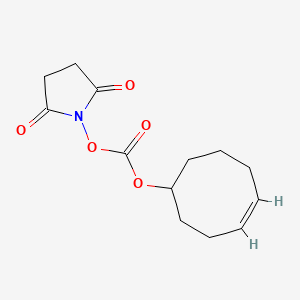

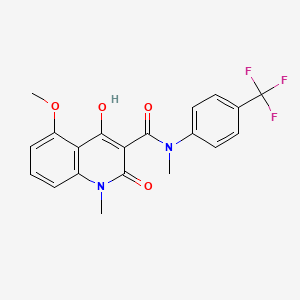

TCO-NHS エステルは、生体共役とタンパク質標識に使用される軸方向トランスシクロオクテン (a-TCO) です {svg_1}. これは、アミン反応性NHSエステルを持っており、a-TCOは、ディールス・アルダー反応を介してテトラジンと迅速に反応します。ディールス・アルダー反応は、生体直交性の銅フリークリックケミストリーの一種です {svg_2}.

タンパク質-タンパク質共役

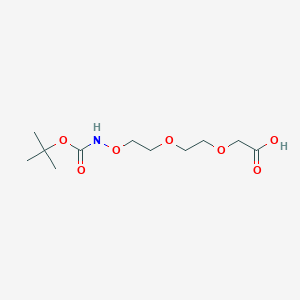

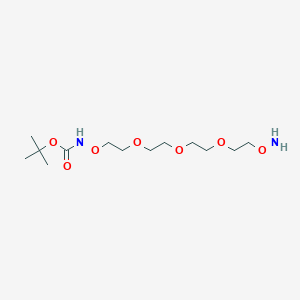

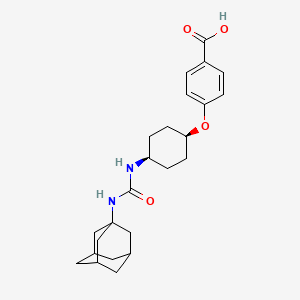

TCO-NHS エステルは、タンパク質-タンパク質共役で使用されます {svg_3}. このアプリケーションにより、タンパク質間で共有結合を形成することができ、タンパク質相互作用と機能の研究が可能になります。

タンパク質-抗体共役

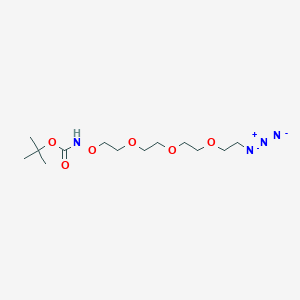

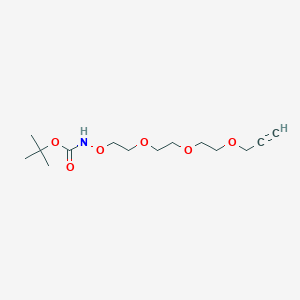

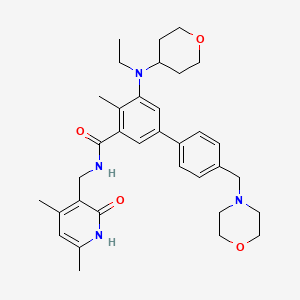

TCO-NHS エステルの別の用途は、タンパク質-抗体共役です {svg_4}. このプロセスは、抗体ベースの治療薬や診断薬の開発において非常に重要です。

タンパク質-小分子共役

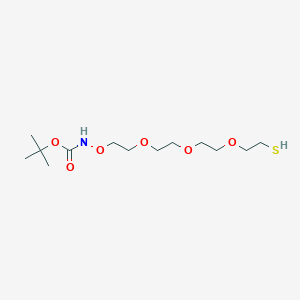

TCO-NHS エステルは、タンパク質-小分子共役にも使用されます {svg_5}. この技術は、治療用小分子がタンパク質キャリアに結合している薬物送達システムによく使用されます。

放射性標識

TCO-NHS エステルは、18F 放射性標識に使用されます {svg_6}. これは、陽電子放出断層撮影 (PET) イメージング用の放射性医薬品の製造において重要なプロセスです。

タンパク質-オリゴヌクレオチド共役

TCO-NHS エステルは、タンパク質-オリゴヌクレオチド共役で使用されます {svg_7}. この技術は、治療薬や診断薬に応用を持つDNAおよびRNAアプタマーの開発に使用されます。

表面修飾

最後に、TCO-NHS エステルは、表面修飾に使用されます {svg_8}. このプロセスは、バイオセンサーやバイオチップなど、さまざまな用途のために材料の表面特性を変更するために使用されます。

作用機序

Target of Action

Trans-Cyclooctene-N-Hydroxysuccinimide Ester, commonly known as TCO-NHS ester, is a popular reagent used to label amine-containing compounds or biomolecules . The primary targets of TCO-NHS ester are primary amines, which are common functional groups present in virtually all proteins, peptides, and a host of other macromolecules . They exist at the N-terminus of each polypeptide chain (α-amino group) and in the side-chain of lysine amino acid residues (ε-amino group) .

Mode of Action

TCO-NHS ester reacts specifically and efficiently with a primary amine (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form a covalent bond . This reaction is facilitated by the amine-reactive N-Hydroxysuccinimide (NHS) ester present in the TCO-NHS ester . The trans-cyclooctene (TCO) part of the TCO-NHS ester reacts rapidly with tetrazines through Diels–Alder reactions, a type of bioorthogonal, copper-free click chemistry .

Biochemical Pathways

The TCO-NHS ester, through its interaction with primary amines, plays a crucial role in bioconjugation and protein labeling . It enables fast click chemistry with tetrazine , facilitating the formation of stable amide bonds between two target molecules . This process is part of a broader biochemical pathway known as bioorthogonal cycloaddition reaction .

Pharmacokinetics

It’s worth noting that tco-nhs ester shows favorable physiochemical properties for live-cell and in vivo labeling , suggesting that it may have good bioavailability.

Result of Action

The result of the action of TCO-NHS ester is the formation of a stable amide bond between the labeling reagent and the target molecule . This allows for the efficient and specific detection of targets like proteins or nucleic acids using affinity labeling reagents . In the context of super-resolution fluorescence imaging, this enables highly multiplexed imaging of target molecules .

Action Environment

The action of TCO-NHS ester is influenced by environmental factors such as pH. The reaction between TCO-NHS ester and primary amines occurs specifically and efficiently at pH 7-9 . Furthermore, the TCO functional group remains stable in aqueous buffered media for weeks at 4°C, pH 7.5 , indicating that the stability of TCO-NHS ester is influenced by temperature and pH. The storage condition for TCO-NHS ester is typically at -20°C .

将来の方向性

TCO-NHS ester has shown promise in the field of bioconjugation and protein labeling . Its use in the synthesis of PROTACs suggests potential applications in targeted therapy . Furthermore, its role in the inverse electron demand Diels–Alder reaction for pretargeted PET imaging and radioimmunotherapy indicates potential future directions in oncology .

特性

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGQJOKGFAIFAQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1191901-33-3 | |

| Record name | CYCLOOCT-4-ENYL 2,5-DIOXOPYRROLIDIN-1-YL CARBONATE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BX65M7XV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does TCO-NHS ester contribute to the pretargeted imaging strategy described in the research?

A1: TCO-NHS ester plays a crucial role in the bioorthogonal click chemistry employed in this imaging strategy. The researchers first modify an antibody targeting the PD-L1 protein with TCO-NHS ester. This modification allows the antibody to conjugate with a Tetrazine-functionalized imaging agent through a rapid and highly specific Diels-Alder reaction in vivo. [] This two-step approach minimizes off-target effects and enhances the signal-to-noise ratio for improved tumor imaging.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-1-(5-Bromo-2-thienyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one](/img/structure/B611180.png)